molecular formula C36H74O B047677 2-Hexadecylicosanol CAS No. 17658-63-8

2-Hexadecylicosanol

Cat. No.: B047677
CAS No.: 17658-63-8
M. Wt: 523 g/mol
InChI Key: JQJGGMZIMBGQQY-UHFFFAOYSA-N
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Description

1-Eicosanol, 2-hexadecyl- is a long-chain alcohol with the molecular formula C36H74O and a molecular weight of 522.9722 . It is also known by other names such as Pentatriacontane, 17-(hydroxymethyl)- and 2-hexadecylicosanol . This compound is characterized by its high molecular weight and long carbon chain, making it a significant molecule in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Eicosanol, 2-hexadecyl- can be synthesized through the Guerbet reaction, which involves the dimerization of alcohols with the liberation of water to form branched alcohols . This reaction typically requires an alkaline catalyst such as potassium hydroxide and may involve transition metal-containing components like nickel, palladium, copper, rhodium, or iridium to catalyze hydrogenation . The reaction is usually conducted at elevated temperatures under pressure to achieve the desired product.

Industrial Production Methods

In industrial settings, 1-Eicosanol, 2-hexadecyl- is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Eicosanol, 2-hexadecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 1-Eicosanol, 2-hexadecyl- to its corresponding aldehyde or carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alkane.

    Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide can introduce halogen atoms into the molecule, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alkanes, and halogenated derivatives. These products have diverse applications in different fields, including pharmaceuticals, cosmetics, and materials science.

Mechanism of Action

The mechanism of action of 1-Eicosanol, 2-hexadecyl- involves its interaction with lipid membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, it can interact with specific proteins, modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

1-Eicosanol, 2-hexadecyl- can be compared with other long-chain alcohols such as:

  • 2-Methyl-1-pentanol
  • 2-Ethyl-1-hexanol
  • 2-Propyl-1-heptanol
  • 2-Butyl-1-octanol
  • 2-Hexyl-1-decanol

These compounds share similar structural features but differ in their carbon chain length and branching patterns. The uniqueness of 1-Eicosanol, 2-hexadecyl- lies in its specific carbon chain length and the presence of a hydroxyl group, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

2-hexadecylicosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJGGMZIMBGQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275835, DTXSID20938816
Record name 1-Eicosanol, 2-hexadecyl-
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Record name 2-Hexadecylicosan-1-ol
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Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17658-63-8, 18006-25-2
Record name 2-Hexadecyl-1-eicosanol
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Record name 1-Eicosanol, 2-hexadecyl-
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Record name 1-Eicosanol, 2-hexadecyl-
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Record name 2-Hexadecylicosan-1-ol
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Record name 2-hexadecylicosanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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